1,2-Bis(dimethylamino)anthracene-9,10-dione
Description
Properties
CAS No. |
62468-72-8 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,2-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)14-10-9-13-15(16(14)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |
InChI Key |
YUIYNWWVCVGEOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Amination via Oxidative Nucleophilic Substitution of Hydrogen (ONSH)
One effective method involves the oxidative nucleophilic substitution of hydrogen at the aromatic ring positions adjacent to the carbonyl groups. This method uses amines (e.g., dimethylamine) in the presence of an oxidizing catalyst like PhI(OAc)2 (iodobenzenediacetate) to promote substitution at the 1 and 2 positions without pre-functionalization of the ring.
The reaction proceeds via initial formation of a radical or cationic intermediate facilitated by the catalyst.
Dimethylamine acts as the nucleophile, attacking the activated aromatic ring.
The process yields mono- or bis-substituted aminoanthraquinones depending on reaction conditions and stoichiometry.
Direct Substitution on Hydroxy-Anthraquinones
Alternatively, starting from dihydroxyanthraquinones, methylation or acetylation of hydroxyl groups can be performed to protect or activate the molecule, followed by nucleophilic substitution with dimethylamine. This approach can increase the yield of amino-substituted anthraquinones by stabilizing intermediates and directing substitution.
Metal-Catalyzed Cross-Coupling and Radical Reactions
Recent advances include metal-catalyzed cross-coupling reactions (e.g., palladium or copper catalysis) and radical cyclization techniques to introduce amino groups at specific positions on the anthraquinone core. These methods allow for regioselective and efficient formation of C–N bonds under controlled conditions.
Representative Preparation Protocol (Literature-Based)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Starting material preparation | Anthracene-9,10-dione or 1,2-dihydroxyanthracene-9,10-dione | Base compound for substitution | Purity critical for downstream reactions |
| 2. Protection (optional) | Methylation with methyl iodide or acetylation with acetic anhydride | Formation of methoxy or acetyl derivatives | Enhances selectivity and stability |
| 3. Amination | Treatment with excess dimethylamine in presence of PhI(OAc)2 catalyst at room temperature or elevated temperature | Introduction of dimethylamino groups at 1,2-positions | Reaction time and temperature affect mono- vs bis-substitution |
| 4. Purification | Chromatography or recrystallization | Isolation of pure this compound | Characterization by NMR, MS, IR |
Research Findings and Yields
Amination reactions using PhI(OAc)2 catalysis typically yield moderate to high conversion to aminoanthraquinones, with bis-substituted products favored under excess amine and prolonged reaction time.
Reaction temperatures influence product distribution; room temperature favors mono-substitution, while elevated temperatures (e.g., 80 °C) promote bis-substitution.
The presence of electron-donating groups (e.g., methoxy) on the anthraquinone ring can affect reactivity and regioselectivity.
Purification and characterization confirm the structure and substitution pattern, with NMR spectroscopy showing characteristic shifts for dimethylamino groups attached to aromatic carbons.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | Anthracene-9,10-dione or derivatives | Dimethylamine | PhI(OAc)2 | Room temp to 80 °C, 2–24 h | Direct amination, mild conditions | Requires oxidizing catalyst, possible side reactions |
| Protection + Nucleophilic Substitution | Dihydroxyanthraquinones | Methyl iodide or acetic anhydride + dimethylamine | None or PhI(OAc)2 | Variable, often elevated temp | Improved regioselectivity | Additional steps, longer synthesis |
| Metal-Catalyzed Cross-Coupling | Halogenated anthraquinones | Dimethylamine or equivalents | Pd, Cu catalysts | Elevated temp, inert atmosphere | High regioselectivity, scalable | Requires pre-functionalization, expensive catalysts |
| Radical Cyclization | Functionalized anthraquinone derivatives | Radical initiators (e.g., TEMPO) | None or metal catalyst | Microwave irradiation or heating | Novel substitution patterns | Specialized equipment, complex conditions |
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
1,2-Bis(dimethylamino)anthracene-9,10-dione is characterized by its anthracene backbone with two dimethylamino groups attached to the 1 and 2 positions. This structure imparts unique electronic properties that are pivotal for its applications.
Anticancer Activity
Recent studies have identified this compound and its derivatives as promising candidates in anticancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, which can be attributed to its ability to intercalate DNA and induce apoptosis.
Case Study: Cytotoxicity Assessment
- A systematic review indicated that aminoanthraquinone derivatives, including this compound, show significant cytotoxicity against cancer cells.
- The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial membranes and inhibit growth.
Research Findings
- A study highlighted the synthesis of various aminoanthraquinone derivatives that showed enhanced antimicrobial properties compared to their parent compounds .
- The effectiveness against both Gram-positive and Gram-negative bacteria was noted, making it a potential candidate for developing new antimicrobial agents.
Redox Flow Batteries
This compound has been investigated for use in organic redox flow batteries due to its redox-active nature. This application is particularly relevant in energy storage technologies.
Technical Insights
- Research indicates that derivatives of this compound can serve as effective electrolytes in nonaqueous redox flow batteries, enhancing energy efficiency and stability .
- The electrochemical properties were assessed through cyclic voltammetry, demonstrating favorable charge-discharge characteristics.
Photophysical Applications
The photophysical properties of this compound make it suitable for applications in photodynamic therapy (PDT). Its ability to absorb light and produce singlet oxygen upon excitation is crucial for this application.
Experimental Data
- Studies have shown that upon irradiation with specific wavelengths, the compound can generate singlet oxygen effectively, which is essential for PDT against tumors .
- The efficiency of singlet oxygen generation was quantified using chemical trapping methods.
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been explored to enhance its biological activity and tailor its properties for specific applications.
Synthetic Approaches
Mechanism of Action
The mechanism by which 1,2-Bis(dimethylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular components. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Key Insights :
- Substituent Position : 1,2-substitution (as in the target compound) may enable unique steric interactions compared to 1,4- or 2,6-substituted analogs, affecting packing in crystal lattices or binding to biological targets .
- Electron-Donating Groups: Dimethylamino groups enhance solubility in polar solvents and redox activity, making the compound suitable for host-guest systems (e.g., pH-responsive cyclodextrin complexes) .
- Biological Activity: Alkylamino groups at 1,4-positions correlate with anticancer activity, while sulfur-containing derivatives mitigate cardiotoxicity .
Challenges :
- Regioselectivity : 1,2-substitution patterns are less common than 1,4-, likely due to steric hindrance during synthesis.
- Yield Optimization: Unreacted starting materials (e.g., 78% recovery in 2,3-dibutylamino synthesis) necessitate chromatographic purification .
Biological Activity
1,2-Bis(dimethylamino)anthracene-9,10-dione (BDA) is a synthetic compound belonging to the anthracene family, known for its diverse biological activities. This article explores the biological activity of BDA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BDA is characterized by the presence of two dimethylamino groups attached to an anthracene-9,10-dione framework. This structure enhances its electron-donating properties, potentially influencing its interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | This compound |
The biological activity of BDA is primarily attributed to its ability to intercalate with DNA and form reactive species that can induce cellular stress. The following mechanisms have been proposed:
- DNA Intercalation : BDA can insert itself between DNA base pairs, leading to structural distortions that affect replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Upon metabolism or photochemical activation, BDA can generate ROS, which contribute to oxidative stress in cells.
- Enzyme Inhibition : BDA has been shown to inhibit certain enzymes involved in DNA repair and replication, further enhancing its cytotoxic effects.
Anticancer Activity
Research has highlighted the potential of BDA as an anticancer agent. A study demonstrated that BDA exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.6 |
| MCF-7 (breast cancer) | 7.8 |
| A549 (lung cancer) | 4.2 |
These results indicate that BDA's cytotoxic effects are dose-dependent and vary across different cancer types .
Mechanistic Insights
In vitro studies have shown that BDA induces apoptosis in cancer cells through the intrinsic pathway. Key findings include:
- Activation of Caspases : BDA treatment leads to the activation of caspases 3 and 9, indicating the induction of programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis reveals that BDA causes G2/M phase arrest in treated cells, contributing to its anticancer efficacy .
Case Studies
Several case studies have explored the therapeutic potential of BDA:
- Study on DNA Binding : A study utilized thermal denaturation techniques to assess the binding affinity of BDA to DNA. Results indicated a strong interaction between BDA and DNA, supporting its role as an effective DNA intercalator .
- Cytotoxicity in Animal Models : In vivo studies using murine models demonstrated that administration of BDA led to significant tumor regression without notable toxicity to normal tissues, suggesting a favorable therapeutic index.
Q & A
Q. What synthetic routes are recommended for preparing 1,2-bis(dimethylamino)anthracene-9,10-dione derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of amino-substituted anthracene-9,10-diones typically involves nucleophilic substitution reactions. For example, bis(haloalkanamido)anthraquinone intermediates can be treated with secondary amines (e.g., dimethylamine) under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF or methanol), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield. Evidence from similar compounds shows that increasing the number of methylene spacers (n=2) between the amide and terminal amine groups enhances solubility and reactivity . For crystalline derivatives, slow cooling of methanolic solutions improves crystal formation .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Proton and carbon-13 NMR are critical for confirming substitution patterns. Anthracene-9,10-dione derivatives exhibit distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbon resonances (δ 180–185 ppm). For dimethylamino groups, singlet peaks near δ 2.8–3.2 ppm confirm successful substitution .
- High-Resolution Mass Spectrometry (HRMS): HRMS (EI or ESI) validates molecular formulas. For example, a derivative with C₁₈H₂₀N₂O₂ would show an [M+H]+ peak at m/z 296.1525 .
- HPLC: Purity assessment (>95%) is achieved using reverse-phase C18 columns with UV detection at λ=254 nm .
Q. What environmental persistence and contamination pathways are associated with anthracene-9,10-dione derivatives, and what analytical methods detect them?
Methodological Answer: Anthracene-9,10-diones are persistent in wastewater and soil due to their stable quinoid structure. Contamination pathways include leaching from packaging materials and metabolic byproducts in plants. Analytical detection involves:
- GC-MS: For volatile derivatives, using non-polar columns (e.g., DB-5) and electron ionization .
- HPLC-UV/Vis: Quantification in food matrices (e.g., teas) with LODs <0.1 ppm .
- Solid-Phase Extraction (SPE): Pre-concentration from aqueous samples using C18 cartridges .
Advanced Research Questions
Q. How do substituent positions (e.g., 1,2 vs. 2,6) on the anthracene-9,10-dione core affect DNA-binding affinity and cytotoxicity?
Methodological Answer: Substituent position dictates DNA interaction mechanisms:
- Thermal Denaturation Studies: Measure ΔTₘ (melting temperature shift) to assess DNA stabilization. 2,6-disubstituted derivatives show higher ΔTₘ due to dual major/minor groove binding .
- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
- Molecular Dynamics Simulations: Predict binding modes; 1,2-substituted derivatives may exhibit intercalation, while 2,6-substituted analogs favor groove binding . Cytotoxicity assays (e.g., IC₅₀ in HeLa cells) reveal that 2,6-derivatives with n=2 methylene spacers are 10× more potent than 1,2-analogs .
Q. What computational strategies predict the bioactivity and binding modes of this compound with biological targets?
Methodological Answer:
- Virtual Screening: Use docking software (e.g., AutoDock Vina) to screen against DNA topoisomerase II or G-quadruplex structures. Focus on hydrogen-bonding interactions with amino groups and π-π stacking with the anthraquinone core .
- QSAR Models: Correlate substituent bulkiness (e.g., molar refractivity) with IC₅₀ values to optimize side chains .
- Molecular Dynamics (MD): Simulate ligand-DNA complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories .
Q. What methodologies enhance the solubility of amino-substituted anthraquinones for electrochemical applications without compromising redox activity?
Methodological Answer:
- PEGylation: Attach methoxy-terminated oligo(ethylene glycol) chains to amino groups. For example, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino) derivatives achieve >500 mM solubility in acetonitrile while retaining redox reversibility (E₁/₂ = −0.45 V vs. Ag/AgCl) .
- Supporting Electrolyte Optimization: Use high-concentration LiClO₄ (≥1 M) in DMF to mitigate ion pairing and improve conductivity .
- UV-Vis Spectroscopy: Quantify solubility via Beer-Lambert law at λ=450 nm .
Q. How do intramolecular hydrogen bonds in bis(alkylamino)anthracene-9,10-diones influence crystallographic packing and photophysical properties?
Methodological Answer:
- X-ray Crystallography: Resolve N–H···O=C hydrogen bonds (e.g., 2.586 Å in bis(ethylamino) derivatives), which stabilize planar conformations and promote π-stacking in crystals .
- Photoluminescence Studies: Hydrogen bonding reduces non-radiative decay, enhancing fluorescence quantum yields (Φ=0.42 for planar derivatives vs. Φ=0.18 for distorted analogs) .
- DFT Calculations: Analyze HOMO-LUMO gaps; planarized structures show red-shifted emission (Δλ=30 nm) due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
